molecular formula C15H33N B1601023 N-Heptyloctan-1-amine CAS No. 26627-77-0

N-Heptyloctan-1-amine

Cat. No. B1601023
CAS RN: 26627-77-0
M. Wt: 227.43 g/mol
InChI Key: HAEBNPLWJOGFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as N-Heptyloctan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of a compound like N-Heptyloctan-1-amine can be analyzed using various techniques. These include X-ray crystallography, which can provide structures of crystals of a few microns in size , and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which can determine the molecular structure of crystals smaller than 1 μm .


Chemical Reactions Analysis

The chemical reactions involving amines can be complex and varied. For instance, amines can undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides with ammonia or other amines . They can also participate in reductive amination of aldehydes or ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N-Heptyloctan-1-amine can be analyzed using various techniques. These include techniques for determining mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

  • Medicinal and Industrial Applications of Nitrogen-Containing Heterocycles

    • Nitrogen-containing heterocycles constitute an important division of organic chemistry. The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications were not specified in the source .
  • N-Boc Protection of Amines Under Ultrasound Irradiation

    • This is a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .
    • Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
    • The outcomes of this application were not specified in the source .
  • Medicinal and Industrial Applications of N-Containing Heterocycles

    • Nitrogen-containing heterocycles are predominantly used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc. Additionally, their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications were not specified in the source .
  • Materials Design and Applications of N-Type and Ambipolar Organic Electrochemical Transistors

    • Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility. They have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications were not specified in the source .
  • Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3’,4’)

    • This work reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
    • After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% .
    • The outcomes of this application were not specified in the source .
  • Catalytic Behavior of N-Containing Heterocycles
    • Nitrogen-containing heterocycles are used as catalysts due to their unique properties. They are used as precursors in synthesizing various important organic compounds .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
    • The outcomes of these applications were not specified in the source .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to work safely with the chemical product. An SDS for a similar compound, acetylferrocene, indicates that it is fatal if swallowed or in contact with skin .

Future Directions

The future directions in the field of amines and related compounds are vast and varied. For instance, there is ongoing research into the development of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Additionally, there is interest in the development of next-generation polymersomes, which are artificial vesicles with similar structures and functions to amines .

properties

IUPAC Name

N-heptyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBNPLWJOGFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512634
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Heptyloctan-1-amine

CAS RN

26627-77-0
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Octylamine was acrylated with one equivalent of heptanoyl chloride to provide N-octylhexanecarboxamide. The amide was reduced by reaction with diborane in tetrahydrofuran to provide N-heptyloctylamine. To a cold stirred solution of 19.79 g. of N-heptyloctylamine and 23.4 g. of sodium carbonate in 82 ml. of acetone and 82 ml. of water was added dropwise over thirty minutes a solution of 13.7 ml. of acetyl chloride in 164 ml. of acetone. The reaction mixture was stirred for twelve hours following complete addition, after which time the solvent was removed by evaporation under reduced pressure. The residual oil was dissolved in diethyl ether and washed with water and with 2 N hydrochloric acid. The ethereal solution then was dried and the solvent was removed by evaporation to provide 22.48 g. of N-heptyl-N-octylacetamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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